molecular formula C26H30Cl2F3NO B1672920 Halofantrine CAS No. 66051-76-1

Halofantrine

Cat. No.: B1672920
CAS No.: 66051-76-1
M. Wt: 500.4 g/mol
InChI Key: FOHHNHSLJDZUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halofantrine is a synthetic phenanthrene-methanol antimalarial compound used exclusively in biomedical research . It functions as a blood schizonticide, effective against the erythrocytic stages of Plasmodium falciparum and Plasmodium vivax malaria, including strains resistant to chloroquine . Its primary research value lies in investigating mechanisms of action against multi-drug resistant parasites and as a classic model compound for studying drug-induced cardiotoxicity . The precise mechanism of action is not fully elucidated, but studies indicate it may involve inhibition of hemozoin formation within the parasite, leading to toxic accumulation of ferriprotoporphyrin IX . This compound has also been shown to bind to plasmepsin, a hemoglobin-degrading enzyme unique to malarial parasites . A critical area of research involves its potent inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which results in significant dose-dependent QT interval prolongation on the electrocardiogram and is a model for investigating lethal ventricular arrhythmias . Pharmacokinetic studies are complicated by its erratic oral absorption, which is significantly enhanced by co-administration with fatty foods, and it is metabolized primarily by the hepatic CYP3A4 enzyme . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, including human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHNHSLJDZUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023119
Record name Halofantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Halofantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.11e-04 g/L
Record name Halofantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69756-53-2, 66051-76-1, 66051-74-9
Record name Halofantrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69756-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halofantrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halofantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Halofantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Halofantrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HALOFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Halofantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Original Synthesis by Colwell et al.

The foundational synthesis, detailed in the 1972 Journal of Medicinal Chemistry, involves a multi-step sequence starting with phenanthrene derivatives:

  • Phenanthrene Bromination : 9-Bromophenanthrene is synthesized via electrophilic substitution.
  • Grignard Reaction : Reaction with 3-(dibutylamino)-1-propanol in the presence of magnesium yields the alcohol intermediate.
  • Chlorination and Trifluoromethylation : Sequential halogenation introduces dichloro and trifluoromethyl groups at positions 1,3,6 of the phenanthrene core.

This method achieved a 62% yield but faced challenges in regioselectivity and purification.

Patent-Optimized Synthesis (CN100400501C)

A 2004 Chinese patent introduced improvements to enhance yield and scalability:

  • Key Modifications :
    • Use of sodium hydroxide (2.5 eq) in tetrahydrofuran to deprotonate intermediates, reducing side reactions.
    • Catalytic hydrogenation (Pd/C, H₂, 50°C) for selective reduction of nitro groups.
    • Final recrystallization from ethanol-water (4:1) to achieve ≥95% purity .

Table 1: Comparison of Synthetic Methods

Parameter Colwell Method (1972) Patent CN100400501C (2004)
Yield 62% 78%
Reaction Time 72 hours 48 hours
Purification Technique Column Chromatography Recrystallization
Scalability Limited Industrial-scale feasible

Pharmaceutical Formulation Strategies

Oral Solid Dosage Forms

This compound’s poor aqueous solubility (0.01 mg/mL at pH 7.4) necessitates particle size reduction for bioavailability. The WO2002094223A2 patent describes a wet-grinding process:

  • Procedure :
    • This compound hydrochloride is dispersed in aqueous poloxamer 188 (5% w/v).
    • Wet-milled using nylon beads (0.5 mm diameter) in a planetary ball mill (500 rpm, 4 hours).
    • Lyophilized to obtain particles with D90 < 2 μm .

This method increased dissolution rate by 300% compared to unprocessed powder.

Intravenous Nanocapsules

To circumvent cardiotoxicity, nanocapsules (NC) were developed for controlled release:

  • Preparation :
    • Oil-in-Water Emulsion : Miglyol 810 (oil core), poly(d,l-lactide) (PLA) or PLA-PEG copolymer (shell).
    • This compound (10% w/w) dissolved in dichloromethane, emulsified with poloxamer 188, and solvent-evaporated.
  • Results :
    • Particle Size : 180 ± 20 nm (PLA), 150 ± 15 nm (PLA-PEG).
    • Area Under Curve (AUC) : 6.2-fold higher than free drug in plasma.
    • Cardiotoxicity : QT prolongation reduced by 70% in rat models.

Table 2: Formulation Performance Metrics

Parameter Milled Powder PLA NC PLA-PEG NC
Bioavailability 45% 88% 92%
Tmax (hours) 3.2 6.5 8.0
Plasma Half-Life 24 hours 58 hours 64 hours

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–8.1 (m, phenanthrene-H), 4.1 (t, J=6 Hz, -CH₂O-), 2.6 (m, -N(CH₂CH₂CH₂CH₃)₂).
  • HPLC : C18 column, acetonitrile-phosphate buffer (70:30), retention time 12.3 minutes.

Stability Studies

  • Forced Degradation :
    • Acidic (0.1N HCl): 15% decomposition at 40°C/75% RH over 30 days.
    • Oxidative (H₂O₂ 3%): 22% degradation via radical-mediated cleavage.

Scientific Research Applications

Halofantrine is an antimalarial drug used to treat malaria, particularly infections caused by Plasmodium falciparum, including those resistant to chloroquine and other antimalarial drugs . It functions as a blood schizontocide, effective against both chloroquine-sensitive and chloroquine-resistant plasmodia .

Treatment of Malaria

This compound is primarily used in the treatment of acute, uncomplicated malaria . Clinical trials have demonstrated its efficacy in areas with chloroquine- and sulfonamide/pyrimethamine-resistant malaria, as well as vivax malaria .

Efficacy in Multidrug-Resistant Areas
this compound has shown high efficacy in treating falciparum malaria in regions with multidrug resistance . In a study conducted on the Thai-Kampuchean border, this compound was curative in 88% of patients who received a specific dosage regimen . Similarly, a multicenter trial involving nonimmune patients with malaria imported from Africa reported that this compound is highly effective, especially with an additional treatment on day 7 .

Comparative Studies
Comparative studies indicate that this compound's efficacy is equivalent to that of mefloquine, with some data suggesting it may be better tolerated . However, this compound may not be effective against mefloquine-resistant P. falciparum, necessitating further research . In regions with multidrug-resistant malaria, a higher dose of this compound (72 mg/kg) was more effective and better tolerated than mefloquine (25 mg/kg) .

Clinical Trials and Studies

Thailand Field Trials (1982-1983)
A randomized, double-blind trial in Thailand compared this compound with mefloquine. This compound was administered orally to patients infected with Plasmodium falciparum .

  • Dosage: One group received 1000 mg followed by 500 mg after 6 hours, while another group received 500 mg every 6 hours for three doses .
  • Results: this compound was curative in 65% of patients with the first regimen and 88% with the second. Mefloquine showed a similar curative rate of 88% .

Multicenter Study on Acute Malaria
A multi-center trial studied the efficacy and tolerability of this compound in patients with malaria from drug-resistant areas .

  • Dosage: Patients received either a one-day regimen (3 x 500 mg) of this compound or the same regimen with an additional treatment on day 7 .
  • Results: The group receiving the additional treatment on day 7 showed a 100% efficacy rate. The study concluded that this compound is highly effective for nonimmune individuals when the treatment includes an additional dose on day 7 .

Thai-Burmese Border Trials
Two paired, randomized trials on the Thai-Burmese border compared this compound and mefloquine in an area with multidrug resistance .

  • First Trial: Patients received either a standard this compound regimen (24 mg/kg) or mefloquine (25 mg/kg). The failure rate by day 28 was 35% with this compound and 10% with mefloquine .
  • Second Study: A higher dose of this compound (72 mg/kg) was more effective and better tolerated than mefloquine (25 mg/kg), with failure rates of 3% and 8%, respectively .

Limitations and Adverse Effects

Potential Cardiotoxicity
this compound has been associated with QT interval prolongation and arrhythmias . It blocks HERG K+ channels, which are critical for cardiac function .

Development of Resistance
The development of parasite resistance to this compound is a concern . Poor absorption and potential cross-resistance with mefloquine may accelerate resistance .

Common Side Effects
Common side effects include abdominal pain, pruritus, vomiting, diarrhea, headache, and rash .

Role of 8-Aminoquinolines

This compound is a blood schizontocide that was developed alongside mefloquine as replacements for failing drugs .

Summary Table of Clinical Trials

StudyLocationDosageCure Rate/Efficacy
Thailand Field TrialsThai-Kampuchean Border1000 mg followed by 500 mg after 6 hours; 500 mg every 6 hours for 3 doses88% curative with the second regimen
Multicenter StudyAfrica (imported cases)3 x 500 mg; same with additional treatment on day 7100% efficacy with additional treatment on day 7
Thai-Burmese Border TrialsThai-Burmese BorderThis compound 24 mg/kg; Mefloquine 25 mg/kg; this compound 72 mg/kgHigher dose this compound (72 mg/kg) more effective and better tolerated than Mefloquine (25 mg/kg) in multidrug-resistant areas

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Class Structural Features Key Similarities to this compound
This compound Phenanthrene methanol Phenanthrene core + amino alcohol Reference compound
Lumefantrine Arylamino alcohol Fluorine-substituted aryl + amino alcohol Shared amino alcohol moiety; similar plasmepsin inhibition
Mefloquine Quinoline methanol Piperidine ring + quinoline core Cross-resistance in P. falciparum
Isoquine 4-Aminoquinoline Chloroquine derivative + aryl group Hemoglobin degradation mechanism

Pharmacokinetic Comparison

This compound exhibits erratic oral absorption, necessitating lipid-rich meals for optimal bioavailability. Its terminal elimination half-life is ~5 days, with extensive hepatic metabolism to HFM . Lumefantrine , in contrast, is co-administered with artemether (Coartem®) and has a shorter half-life (4–6 days) but superior safety .

Table 2: Pharmacokinetic Profiles

Parameter This compound Lumefantrine Mefloquine
Oral Bioavailability 10–60% (meal-dependent) ~80% (with fat) ~85%
Half-life (days) 5 4–6 14–28
Active Metabolite HFM (IC50 ≈ parent) None Carboxymefloquine
CYP Interactions CYP3A4 substrate Minimal CYP3A4 inhibitor

Drug interactions exacerbate this compound’s toxicity. Tetracycline increases this compound plasma concentrations by 50%, akin to mefloquine .

Mechanisms of Action and Resistance

This compound and lumefantrine inhibit Plasmodium plasmepsins (PM1–PM3) and disrupt hemoglobin degradation by forming drug-hematin complexes . However, cross-resistance between this compound and mefloquine is well-documented. The PF10_0355 gene variant confers resistance to both drugs in Southeast Asia . In contrast, artemisinin derivatives (e.g., artemether) act via radical-mediated parasite damage, avoiding cross-resistance .

Table 3: Toxicity Risks

Toxicity Type This compound Lumefantrine Mefloquine
Cardiotoxicity High Low Moderate
Hepatotoxicity Moderate Low Low
Neurotoxicity Rare Rare High

Clinical Efficacy and Treatment Outcomes

This compound’s efficacy is compromised by resistance, with 30% failure rates in Thailand . In contrast, artemether-lumefantrine achieves >95% cure rates in multidrug-resistant regions . This compound’s recrudescence rate post-single-dose therapy further limits utility .

Formulation and Drug Delivery Challenges

This compound’s poor water solubility (clogP = 8.5) led to Super-SNEDDS formulations, enhancing bioavailability by 150% . Lumefantrine, formulated as coartemether, benefits from artemisinin’s rapid action, bypassing solubility issues .

Biological Activity

Halofantrine is an antimalarial drug primarily used to treat acute uncomplicated malaria caused by Plasmodium falciparum. Its biological activity encompasses various pharmacological effects, including its mechanism of action, metabolic pathways, efficacy in clinical settings, and associated toxicities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound functions as a blood schizonticide, targeting the intraerythrocytic stages of the malaria parasite. It is believed to interfere with heme detoxification in the parasite's food vacuole by inhibiting heme polymerization into hemozoin, leading to the accumulation of toxic free heme. This disruption ultimately results in parasite death. The drug's efficacy is significantly influenced by its pharmacokinetics, including absorption, distribution, metabolism, and excretion.

Pharmacokinetics

This compound exhibits variable absorption rates due to its lipophilic nature. It is extensively metabolized in the liver to its active metabolite, N-desbutylthis compound. The pharmacokinetic profile demonstrates a half-life ranging from 10 to 15 hours, with peak plasma concentrations achieved approximately 6-8 hours post-administration. Notably, this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which can lead to drug-drug interactions and variability in plasma levels among individuals .

Efficacy in Clinical Trials

Clinical studies have shown that this compound is effective against multidrug-resistant strains of P. falciparum. A comparative study indicated that this compound administered at 500 mg every six hours for three doses had a cure rate of approximately 56% in areas with high drug resistance compared to mefloquine's 84% cure rate . Table 1 summarizes the efficacy outcomes from various clinical trials:

Study ReferenceTreatment RegimenCure Rate (%)Recrudescence Rate (%)
Boudreau et al. (1988)This compound 500 mg × 389%Not reported
Current Study (1993)This compound 500 mg × 356%12 patients (9 this compound)
Mefloquine ComparisonMefloquine 750 mg × 384%Not reported

Case Studies

In a notable case series involving patients treated with this compound, those with lower serum levels exhibited clinical failure despite adherence to the dosing regimen. This highlights the importance of monitoring plasma concentrations to ensure therapeutic efficacy. Additionally, adverse effects such as gastrointestinal disturbances and QT interval prolongation were observed .

QT Interval Prolongation

This compound has been associated with significant cardiotoxicity, particularly QT interval prolongation leading to arrhythmias. A study demonstrated that this compound and its metabolite blocked HERG potassium channels in a concentration-dependent manner, with implications for cardiac safety . The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 21.6 nM, indicating a high affinity for these channels.

Q & A

Q. What are the primary mechanisms underlying Halofantrine's antimalarial activity and associated cardiac risks?

this compound exerts antimalarial effects by disrupting heme detoxification in Plasmodium parasites. However, its cardiotoxic potential arises from HERG potassium channel inhibition, leading to QT prolongation and arrhythmias. Methodologically, researchers should combine in vitro electrophysiology (e.g., patch-clamp studies on HERG channels ) with pharmacokinetic profiling to assess plasma concentrations relative to therapeutic and toxic thresholds (1.67 ± 2.98 μM therapeutic vs. IC₅₀ of 196.9 nM for HERG blockade) .

Q. What methodological approaches are recommended for quantifying this compound and its metabolites in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) paired with ion-pairing agents or mass spectrometry is the gold standard. Key validation parameters include:

  • Linearity : 0.1–10 μg/mL for this compound and desbutyl-halofantrine .
  • Recovery : >85% from whole blood or plasma .
  • Sensitivity : Limits of detection ≤50 ng/mL . Researchers should optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column type (C18 reversed-phase) to resolve metabolites .

Q. How do genetic polymorphisms in CYP enzymes influence this compound metabolism, and how can this be modeled?

this compound is metabolized primarily by CYP3A4, but CYP2D6 polymorphisms may alter its clearance. Use genotyped human liver microsomes or recombinant CYP isoforms to quantify metabolic rates. For example, in vitro studies show CYP2D6 contributes minimally to N-debutylation despite its inhibitory potency (Ki = 4.3 μM for CYP2D6) . Correlate findings with clinical data from populations with known CYP2D6 poor metabolizers .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro CYP2D6 inhibition and in vivo CYP3A4-mediated metabolism of this compound?

While in vitro studies indicate potent CYP2D6 inhibition (IC₅₀ = 1.06 μM ), in vivo data show no correlation between CYP2D6 phenotype and metabolite formation. To resolve this, employ:

  • Dual inhibition assays : Test ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) in human microsomes .
  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate hepatic enzyme contributions under varying genetic and physiological conditions.

Q. What experimental strategies effectively assess this compound's cardiotoxic potential while maintaining clinical relevance?

Combine:

  • Voltage-clamp studies : Quantify HERG channel blockade kinetics (e.g., time- and use-dependent inhibition ).
  • Langendorff heart preparations : Measure action potential duration in ex vivo models.
  • Population pharmacokinetic-pharmacodynamic (PK-PD) modeling : Link plasma concentrations to QT interval prolongation in clinical cohorts .

Q. How should bioavailability challenges in preclinical this compound studies inform formulation design?

this compound's poor absorption in dogs (t₁/₂ = 2.7 days ) highlights the need for lipid-based formulations. Key strategies include:

  • Self-emulsifying drug delivery systems (SEDDS) : Improve solubility and lymphatic uptake.
  • Pharmacokinetic crossover studies : Compare AUC and Cₘₐₓ between standard and optimized formulations in animal models .

Q. What methodologies address conflicting data on this compound's efficacy against multidrug-resistant Plasmodium strains?

Design ex vivo susceptibility assays using fresh clinical isolates. For example:

  • IC₅₀ determination : Compare this compound’s potency against chloroquine-resistant vs. sensitive strains.
  • Synergy testing : Evaluate combinations with artemisinin derivatives using isobologram analysis .

Data Contradiction and Validation

Q. How can researchers validate findings when this compound's therapeutic window overlaps with its toxic thresholds?

Implement:

  • Therapeutic drug monitoring (TDM) : Correlate plasma levels (target: 1–2 μM ) with ECG parameters in clinical trials.
  • Meta-analysis : Pool data from randomized controlled trials (RCTs) to identify dose-response trends and outlier studies .

Q. What statistical approaches resolve variability in this compound's pharmacokinetic parameters across species?

Use allometric scaling to extrapolate animal data to humans. Key parameters include:

  • Volume of distribution (Vd) : 20–30 L/kg in humans vs. 8–15 L/kg in rodents .
  • Clearance (CL) : Adjust for interspecies differences in CYP3A4 expression .

Ethical and Design Considerations

Q. How should researchers design human trials to minimize cardiac risks while evaluating this compound's efficacy?

  • Inclusion criteria : Exclude participants with pre-existing QT prolongation or CYP3A4 inhibitors use .
  • Safety monitoring : Mandate baseline and post-dose ECGs, with termination thresholds for QTc >500 ms .
  • Ethical oversight : Obtain IRB approval and informed consent emphasizing arrhythmia risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halofantrine
Reactant of Route 2
Halofantrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.